molecular formula C5H8IN3O2S B143334 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide CAS No. 135773-25-0

4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide

Cat. No.: B143334
CAS No.: 135773-25-0
M. Wt: 301.11 g/mol
InChI Key: HSJHNZMKMJPPGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide is a chemical compound with the molecular formula C₅H₈IN₃O₂S It is known for its unique structure, which includes an imidazole ring substituted with an iodine atom and a sulfonamide group

Scientific Research Applications

4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of specialty chemicals and materials, such as dyes and catalysts.

Safety and Hazards

The compound is classified as dangerous with hazard statements H301-H311-H331 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide typically involves the iodination of N,N-dimethyl-1H-imidazole-1-sulfonamide. One common method includes the reaction of N,N-dimethyl-1H-imidazole-1-sulfonamide with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure the selective iodination at the 4-position of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: The imidazole ring can be reduced under specific conditions to form imidazolines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in acidic or neutral conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyano, or methoxy derivatives of the imidazole ring.

    Oxidation Reactions: Products include sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: Products include imidazolines or other reduced forms of the imidazole ring.

Mechanism of Action

The mechanism of action of 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide involves its interaction with specific molecular targets. The iodine atom and sulfonamide group play crucial roles in its binding affinity and reactivity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with nucleic acids and proteins, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N,N-dimethyl-1H-imidazole-1-sulfonamide
  • 4-Chloro-N,N-dimethyl-1H-imidazole-1-sulfonamide
  • 4-Fluoro-N,N-dimethyl-1H-imidazole-1-sulfonamide

Uniqueness

4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs. The iodine atom enhances the compound’s reactivity and binding affinity, making it a valuable tool in various scientific applications. Its larger atomic size and higher polarizability compared to other halogens contribute to its unique behavior in chemical reactions and biological interactions.

Properties

IUPAC Name

4-iodo-N,N-dimethylimidazole-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8IN3O2S/c1-8(2)12(10,11)9-3-5(6)7-4-9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJHNZMKMJPPGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C=C(N=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8IN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378429
Record name 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135773-25-0
Record name 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethyl 4-iodo-1H-imidazole-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.